![molecular formula C14H21BrO4 B14015747 1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene CAS No. 33192-81-3](/img/structure/B14015747.png)
1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- is an organic compound with a complex structure It consists of a benzene ring substituted with a bromine atom and a long chain of ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- typically involves the bromination of a benzene derivative followed by the introduction of ethoxy groups. The process can be summarized as follows:
Bromination: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces a bromine atom to the benzene ring.
Ethoxylation: The brominated benzene is then reacted with ethylene oxide (C2H4O) in the presence of a base such as sodium hydroxide (NaOH) to introduce ethoxy groups. This step is repeated multiple times to achieve the desired chain length.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzene derivative with ethoxy groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Various benzene derivatives with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzene derivatives with ethoxy groups.
Aplicaciones Científicas De Investigación
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The bromine atom and ethoxy groups can participate in different chemical reactions, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-bromo-4-ethoxy-: A simpler compound with a single ethoxy group.
Benzene, 4-bromo-1,2-dimethoxy-: Contains two methoxy groups instead of ethoxy groups.
1-Bromo-2-(2-methoxyethoxy)ethane: A compound with a similar structure but different functional groups.
Uniqueness
Benzene,1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]- is unique due to its long chain of ethoxy groups, which imparts distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
33192-81-3 |
|---|---|
Fórmula molecular |
C14H21BrO4 |
Peso molecular |
333.22 g/mol |
Nombre IUPAC |
1-bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C14H21BrO4/c1-3-16-8-9-17-10-11-18-12(2)19-14-6-4-13(15)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
TXHBLMHUGVNROP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(C)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


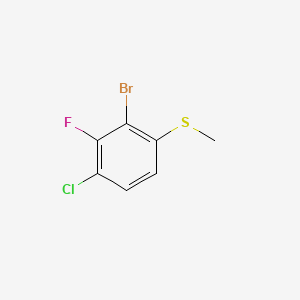
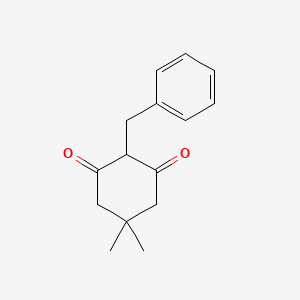
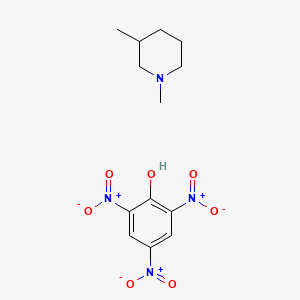
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
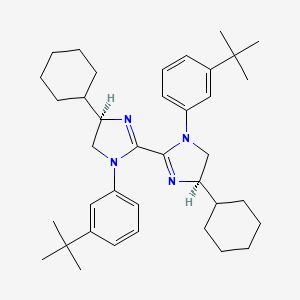
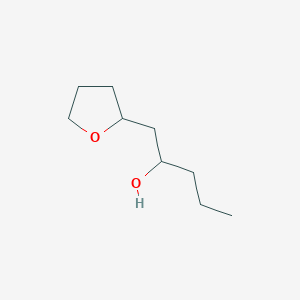
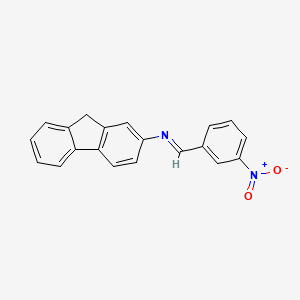
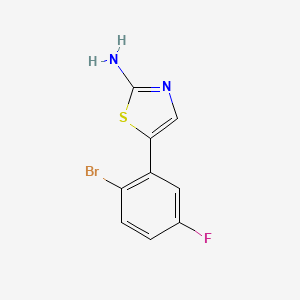
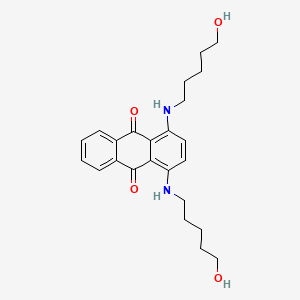
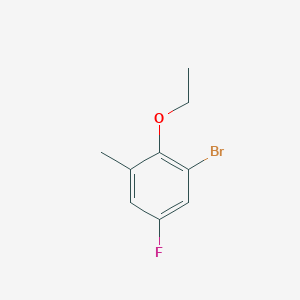
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
